1-O-Hexadecyl-sn-glycero-3-phosphocholine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-O-Hexadecyl-sn-glycero-3-phosphocholine, also known as Lyso-PAF C-16, is the Platelet-Activating Factor (PAF) receptor . This receptor belongs to the seven transmembrane-spanning G-protein-linked receptors family . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .
Mode of Action
Lyso-PAF C-16 exhibits its activity by binding to the specific PAF receptor . It is a natural PAF with an ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position . The interaction of Lyso-PAF C-16 with its target receptor triggers a cascade of intracellular events leading to the physiological responses associated with PAF .
Biochemical Pathways
Lyso-PAF C-16 is involved in the PAF biochemical pathway . It can be formed by either the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . It is a substrate for either PAF C-16 formation by the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase .
Result of Action
The binding of Lyso-PAF C-16 to the PAF receptor initiates and progresses atherosclerosis, making it a potential biomarker for coronary artery diseases . It is also involved in various inflammatory diseases . Upon hydrolysis by platelet-activating factor-acetyl hydrolase, it produces LysoPAF (1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine) .
Biochemical Analysis
Biochemical Properties
1-O-Hexadecyl-sn-glycero-3-phosphocholine is an inactive form of platelet-activating factor (PAF). It can be formed by the action of PAF-acetylhydrolase (PAF-AH) on PAF C-16 or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . This compound serves as a substrate for the formation of PAF C-16 through the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase . The interactions of this compound with these enzymes highlight its role in lipid metabolism and signaling pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It acts as a precursor and metabolite of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF), which is involved in inflammatory responses . Increased levels of this compound have been observed in the temporal cortex of Alzheimer’s disease patients, indicating its potential role in neuroinflammatory processes . Additionally, it has been shown to affect cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to active PAF forms and subsequent interactions with PAF receptors. PAF is a potent phospholipid activator and mediator of various leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis . The binding of PAF to its receptor triggers a cascade of intracellular signaling events, leading to the activation of various downstream pathways. This includes the activation of protein kinase C, phospholipase A2, and other enzymes involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to modulate inflammatory responses and cell signaling pathways without causing significant toxicity . At high doses, this compound can induce adverse effects, including cellular toxicity and apoptosis . These dosage-dependent effects underscore the need for careful consideration of the appropriate dosage when using this compound in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the remodeling pathway for PAF formation and the selective acylation with arachidonic acid . It serves as a substrate for the formation of PAF C-16 by the action of PAF-acetylhydrolase and CoA-independent transacylase . These metabolic pathways highlight the role of this compound in lipid metabolism and its contribution to the regulation of inflammatory responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is localized in various cellular compartments, including the plasma membrane and intracellular organelles . The transport and distribution of this compound are crucial for its biological activity and its ability to modulate cellular functions.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the plasma membrane and intracellular organelles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its activity and function in cellular processes, including cell signaling and membrane dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lyso-PAF C-16 can be synthesized through the action of platelet-activating factor acetylhydrolase on platelet-activating factor C-16 or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . The reaction conditions typically involve enzymatic processes that are specific to the type of enzyme used.
Industrial Production Methods: Industrial production of Lyso-PAF C-16 involves large-scale enzymatic reactions using purified enzymes. The process requires maintaining optimal conditions for enzyme activity, such as temperature, pH, and substrate concentration. The product is then purified using chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Lyso-PAF C-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include hydrogen gas and metal catalysts.
Substitution: Common reagents include acylating agents like arachidonic acid.
Major Products Formed:
Oxidation: Oxidized derivatives of Lyso-PAF C-16.
Reduction: Reduced forms of Lyso-PAF C-16.
Substitution: Acylated derivatives such as arachidonoyl-Lyso-PAF C-16.
Scientific Research Applications
Lyso-PAF C-16 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Platelet-activating factor C-16: The active form of Lyso-PAF C-16, involved in similar biological processes.
Lyso-PAF C-18: Another lysophospholipid with a similar structure but different fatty acid chain length.
Hexanolamino PAF: A structural analog with modifications at the glycerol backbone.
Uniqueness: Lyso-PAF C-16 is unique due to its specific role as a precursor to platelet-activating factor C-16 and its selective acylation with arachidonic acid. This specificity makes it a valuable tool in studying the enzymatic pathways involved in lipid metabolism and cellular signaling .
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPIWYTPAXCFJ-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967131 | |
Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52691-62-0 | |
Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52691-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LYSO-PLATELET-ACTIVATING FACTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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